molecular formula C15H14N4O B2727443 2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 726152-30-3

2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2727443
CAS RN: 726152-30-3
M. Wt: 266.304
InChI Key: QEHRWWCXCHKMJM-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide, also known as 2-Bz-N-PMA, is an organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a relatively new synthetic compound, first synthesized in 2014, and has since been used in various studies related to its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Researchers have synthesized various heterocyclic compounds, including those related to 2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide, exploring their potential in treating diseases and as inhibitors for specific proteins. For instance, compounds structurally similar to the given chemical have been examined for their ability to inhibit phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), showcasing potential for cancer therapy due to their metabolic stability and in vivo efficacy (Stec et al., 2011). Additionally, derivatives have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting usefulness for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c20-15(17-10-11-5-3-4-8-16-11)9-14-18-12-6-1-2-7-13(12)19-14/h1-8H,9-10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHRWWCXCHKMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,3-benzodiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

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